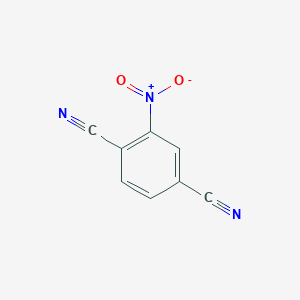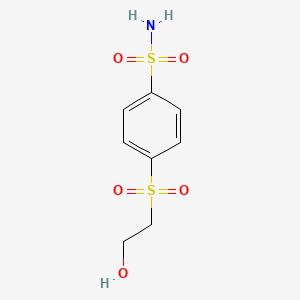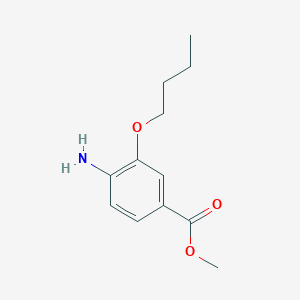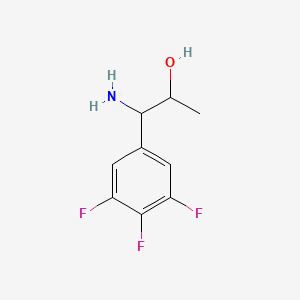
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde
Overview
Description
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a carbaldehyde group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.
Scientific Research Applications
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
NRZHZSKJKXOVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)

![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)




![Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8558749.png)
